1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine
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Overview
Description
1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, thiols, and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines or hydrazines.
Scientific Research Applications
1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,5,6,7-tetrahydro-4H-indazol-4-one: Known for its potential as a SARS-CoV-2 main protease inhibitor.
2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids: Exhibits anti-inflammatory properties.
4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: Used in various synthetic applications.
Uniqueness
1-ethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine stands out due to its unique ethyl substitution at the nitrogen atom, which can influence its biological activity and chemical reactivity. This structural feature differentiates it from other indazole derivatives and contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-ethyl-4,5,6,7-tetrahydroindazol-5-amine |
InChI |
InChI=1S/C9H15N3/c1-2-12-9-4-3-8(10)5-7(9)6-11-12/h6,8H,2-5,10H2,1H3 |
InChI Key |
AEYDCXOBVKXQGU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CC(CC2)N)C=N1 |
Origin of Product |
United States |
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